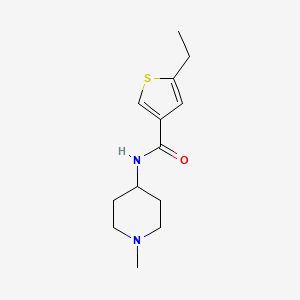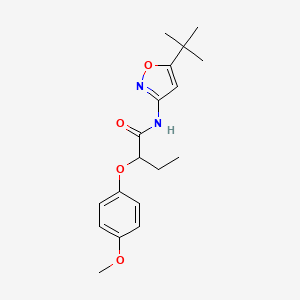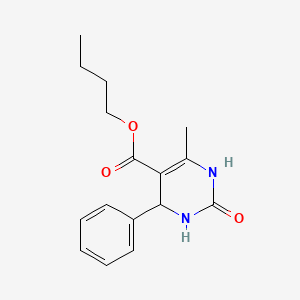
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide, also known as EPTC, is a selective herbicide that belongs to the thiocarbamate family. It is widely used in agriculture to control weeds in various crops, such as corn, soybeans, and wheat. The chemical structure of EPTC is shown below:
作用机制
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. By blocking this enzyme, 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide prevents the formation of essential lipids that are required for plant growth and development. This leads to the death of the target weeds.
Biochemical and Physiological Effects:
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is known to have both acute and chronic effects on non-target organisms, such as earthworms, insects, and mammals. It can cause toxicity through various mechanisms, such as oxidative stress, DNA damage, and disruption of enzyme activities. 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide can also affect the immune system and reproductive function of some species.
实验室实验的优点和局限性
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is a widely used herbicide that has been extensively studied in laboratory experiments. Its advantages include its high selectivity for weeds, its low toxicity to humans and animals, and its relatively low cost. However, its limitations include its potential to contaminate soil and water, its non-specific effects on non-target organisms, and its potential to develop resistance in weed populations.
未来方向
There are several areas of research that could be explored in relation to 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide. These include:
1. Developing new formulations of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide that are more effective and environmentally friendly.
2. Studying the long-term effects of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide on soil health and nutrient cycling.
3. Investigating the mechanisms of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide resistance in weed populations.
4. Assessing the potential risks of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide to non-target organisms in different ecosystems.
5. Developing alternative weed control strategies that are less reliant on herbicides like 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide.
合成方法
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide can be synthesized by reacting ethyl thiocyanate with 1-methyl-4-piperidinol in the presence of a catalyst, such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide by the addition of thiophene-3-carboxylic acid chloride. The overall reaction scheme is shown below:
科学研究应用
5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit the growth of various weed species by interfering with the biosynthesis of fatty acids and proteins. 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is also known to affect the soil microbial community, which can have implications for soil health and nutrient cycling.
属性
IUPAC Name |
5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-12-8-10(9-17-12)13(16)14-11-4-6-15(2)7-5-11/h8-9,11H,3-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSIXHXSTSAVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4936040.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)


![{2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B4936098.png)
![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)
![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)
